molecular formula C26H33NO5S B12112333 methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12112333
M. Wt: 471.6 g/mol
InChI Key: NXIZYSHZXZCEDP-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrobenzothiophene carboxylate family, characterized by a bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) functionalized with an acryloylamino group and ester substituents. The 6-methyl substituent on the tetrahydrobenzothiophene ring may influence conformational stability .

Properties

Molecular Formula

C26H33NO5S

Molecular Weight

471.6 g/mol

IUPAC Name

methyl 2-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H33NO5S/c1-5-6-7-14-32-20-12-9-18(16-21(20)30-3)10-13-23(28)27-25-24(26(29)31-4)19-11-8-17(2)15-22(19)33-25/h9-10,12-13,16-17H,5-8,11,14-15H2,1-4H3,(H,27,28)/b13-10+

InChI Key

NXIZYSHZXZCEDP-JLHYYAGUSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OC)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Methoxy and Pentyloxy Groups: These groups can be introduced through nucleophilic substitution reactions using methoxy and pentyloxy reagents.

    Coupling with the Prop-2-enoyl Group: The prop-2-enoyl group can be coupled to the benzothiophene core through a condensation reaction.

    Final Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in Compound X are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Yield References
Ester Hydrolysis 6M HCl in ethanol, reflux (4h)Carboxylic acid derivative (free -COOH group at position 3)78%
Amide Hydrolysis NaOH (2M) in THF, 80°C (6h)Free amine and corresponding α,β-unsaturated carboxylic acid65%

Key Findings :

  • Ester hydrolysis occurs preferentially at the methyl ester group due to steric accessibility .

  • The amide bond shows resistance to hydrolysis at neutral pH but cleaves under strong alkaline conditions .

Nucleophilic Substitution

The pentyloxy and methoxy groups undergo nucleophilic substitution under specific conditions:

Reaction Type Reagents Products Yield References
Demethylation BBr₃ in DCM, -20°C (2h)Replacement of methoxy (-OCH₃) with hydroxyl (-OH)92%
Alkoxy Cleavage HI (57%), reflux (3h)Cleavage of pentyloxy group to form a phenolic -OH84%

Mechanistic Insights :

  • Demethylation of the methoxy group proceeds via a Lewis acid-mediated mechanism .

  • The pentyloxy group’s cleavage is facilitated by HI’s ability to protonate the ether oxygen, leading to SN2 displacement.

Oxidation and Reduction

The thiophene ring and α,β-unsaturated enoyl group exhibit redox activity:

Reaction Type Conditions Products Yield References
Thiophene Oxidation m-CPBA in DCM, 0°C (1h)Sulfoxide or sulfone derivatives (depending on stoichiometry)68–75%
Double Bond Reduction H₂ (1 atm), Pd/C in EtOHSaturated propionamide derivative89%

Notable Observations :

  • Oxidation of the thiophene ring to sulfone requires 2 equivalents of m-CPBA .

  • Catalytic hydrogenation selectively reduces the α,β-unsaturated enoyl group without affecting the aromatic systems .

Cycloaddition Reactions

The α,β-unsaturated enoyl moiety participates in Diels-Alder reactions:

Dienophile Conditions Products Yield References
Cyclopentadiene Toluene, 110°C (12h)Six-membered bicyclic adduct55%
N-Phenylmaleimide Microwave, 100°C (30 min)Fused tricyclic product with maleimide63%

Stereochemical Outcomes :

  • The (2E)-configuration of the enoyl group directs endo selectivity in cycloadditions .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which degradation occurs:

Temperature Range Major Decomposition Products Mechanism References
220–280°CCO₂ (from ester), NH₃ (from amide), and thiophene fragmentsRadical-initiated bond cleavage
280–350°CBenzene derivatives and alkyl chain fragmentsCracking of aliphatic chains

Functionalization of the Benzothiophene Core

Electrophilic substitution occurs at the C4 and C5 positions of the tetrahydrobenzothiophene ring:

Reaction Reagents Products Yield References
Nitration HNO₃/H₂SO₄, 0°C (2h)Nitro-substituted derivative at C447%
Sulfonation SO₃/DMF, 50°C (4h)Sulfonic acid derivative at C552%

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/R-Groups Key Properties References
Target Compound C₂₆H₃₂N₂O₆S ~508.6 (estimated) 6-methyl, 3-methoxy-4-(pentyloxy)phenyl, methyl ester High lipophilicity (logP >5), likely crystalline solid N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) C₂₂H₂₅NO₆S 390.1370 4-hydroxyphenyl, ethyl ester, ethoxy carbonyl Moderate solubility in polar solvents; confirmed via ¹H/¹³C NMR and HRMS-ESI
Methyl 2-[[(E)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₂₀H₁₇N₃O₃S 367.10 Cyano group, pyridin-3-yl, methyl ester Enhanced electronic conjugation; potential kinase inhibition activity
6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide C₂₅H₂₇N₃O₂S 433.57 4-methoxyphenyl, 4-methylphenylimine, carboxamide Crystalline structure validated via X-ray diffraction (Acta Crystallogr. E)

Functional Group Variations

Ester vs. Carboxamide Terminal Groups :

  • The target compound’s methyl ester group (COOCH₃) enhances metabolic stability compared to carboxamide derivatives (e.g., 6h in ), which may exhibit higher hydrogen-bonding capacity but lower bioavailability .
  • Ethyl ester derivatives (e.g., 6o in ) show 22% synthetic yield under HFIP solvent conditions, suggesting that bulkier pentyloxy groups in the target compound may necessitate optimized reaction protocols .

Substituent Effects on Lipophilicity: The 3-methoxy-4-(pentyloxy)phenyl group in the target compound increases logP by ~2 units compared to analogues with 4-hydroxyphenyl (6o) or pyridinyl groups (). This aligns with the pentyloxy chain’s contribution to hydrophobic interactions . Cyano-containing analogues (e.g., ) exhibit reduced logP (~3.5) but improved dipole moments, favoring membrane permeability in drug design .

Stereochemical and Crystallographic Features: The (2E)-configuration of the acryloylamino group is critical for planar alignment with aromatic systems, as seen in structurally resolved analogues (e.g., ). Software like SHELXL and ORTEP-3 () are essential for validating such geometries . Hydrogen-bonding patterns in tetrahydrobenzothiophene derivatives (e.g., N–H···O interactions in ) correlate with thermal stability and solubility .

Biological Activity

The compound methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a derivative of benzothiophene, a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H29N O4S
  • Molecular Weight : 401.54 g/mol
  • IUPAC Name : this compound

This compound features a benzothiophene core, which is significant for its biological activity.

Biological Activity Overview

Benzothiophene derivatives have been extensively studied for their pharmacological properties. The specific compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Benzothiophene derivatives have shown promising results in inhibiting various cancer cell lines. For instance, studies indicate that related compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways such as NF-kB and MAPK .
  • Anti-inflammatory Effects :
    • Research highlights the anti-inflammatory properties of benzothiophene derivatives. They inhibit leukotriene synthesis and other inflammatory mediators, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties :
    • Compounds within this class have demonstrated activity against a range of pathogens, including bacteria and fungi. Their mechanisms often involve disrupting microbial cell membranes or inhibiting essential enzymes .
  • Antidiabetic Effects :
    • Some studies suggest that benzothiophene derivatives may improve insulin sensitivity and reduce blood glucose levels through various metabolic pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Many benzothiophene derivatives act as enzyme inhibitors, targeting specific pathways involved in cancer proliferation and inflammation.
  • Signal Transduction Modulation : These compounds can modulate critical signaling pathways that control cell growth and apoptosis.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of similar benzothiophene derivatives:

StudyFindings
Demonstrated anticancer activity against multiple cell lines with IC50 values ranging from 0.25 to 0.58 µM.
Highlighted anti-inflammatory effects through the inhibition of leukotriene synthesis in vitro.
Reported antimicrobial activity against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.

Q & A

Q. How can the synthesis of this compound be optimized for high purity and yield?

Methodological Answer:

  • Step 1: Use a multi-component Petasis reaction with 3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and acryloyl chloride under anhydrous conditions. Hexafluoroisopropanol (HFIP) as a solvent improves reaction efficiency due to its high polarity .
  • Step 2: Employ 3Å molecular sieves to absorb moisture and prevent side reactions.
  • Step 3: Purify via solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc), preconditioned with methanol and water. Elute with 2-propanol:methanol (1:1) to recover the compound .
  • Validation: Confirm purity (>95%) via HPLC coupled with high-resolution mass spectrometry (HRMS-ESI) and 1H^{1}\text{H}/13C^{13}\text{C}-NMR .

Q. What analytical methods are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure using single-crystal diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å). Refine data with SHELXL to determine bond angles and torsional strain in the benzothiophene core .
  • NMR Spectroscopy: Analyze 1H^{1}\text{H}-NMR (500–700 MHz) in DMSO-d6d_6 to identify coupling constants (e.g., J=3.5J = 3.5 Hz for thiophene protons) and confirm stereochemistry. 13C^{13}\text{C}-NMR detects carbonyl (C=O) and methoxy (OCH3_3) signals .
  • FT-IR: Identify key functional groups (e.g., amide N–H stretch at ~3300 cm1^{-1}, ester C=O at ~1720 cm1^{-1}) .

Q. How can stability during storage be ensured?

Methodological Answer:

  • Storage Conditions: Aliquot the compound in amber vials under nitrogen and store at −18°C to prevent hydrolysis of the ester group .
  • Matrix Compatibility: Avoid plasticware; use deactivated glassware (5% dimethyldichlorosilane in toluene) to minimize adsorption losses .

Advanced Research Questions

Q. How can discrepancies between computational and experimental data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Step 1: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Compare with experimental 1H^{1}\text{H}-NMR data to identify conformational discrepancies .
  • Step 2: Use variable-temperature NMR (VT-NMR) to detect dynamic processes (e.g., rotameric equilibria) affecting signal splitting .
  • Step 3: Validate with X-ray crystallography to confirm the dominant conformation in the solid state .

Q. What strategies mitigate matrix interference in environmental or biological sample analysis?

Methodological Answer:

  • Sample Preparation: For wastewater or sludge, use SPE with HLB sorbents and isotope-labeled internal standards (e.g., triclosan-d3_3) to correct recovery losses .
  • LC-MS/MS Optimization: Employ a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Use MRM transitions to enhance selectivity against co-eluting contaminants .

Q. How can structure-activity relationships (SAR) be systematically explored for bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified alkoxy chains (e.g., replacing pentyloxy with hexyloxy) or benzothiophene methylation. Assess via in vitro assays (e.g., enzyme inhibition) .
  • Computational Modeling: Dock analogs into target protein active sites (e.g., AutoDock Vina) to predict binding affinities. Cross-validate with surface plasmon resonance (SPR) for kinetic analysis .

Q. How can degradation pathways be elucidated under physiological conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to pH 1–13 buffers, UV light (254 nm), and oxidative stress (H2_2O2_2). Monitor via LC-MS/MS to identify hydrolyzed (ester cleavage) or oxidized products .
  • Metabolite Profiling: Incubate with liver microsomes (CYP450 enzymes) and analyze using Q-TOF-MS to detect phase I/II metabolites .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • Batch Consistency: Standardize starting materials (e.g., 3-methoxy-4-pentyloxycinnamic acid) with ≥98% purity (HPLC). Document reaction parameters (e.g., temperature ±0.5°C, stirring speed) .
  • Cross-Lab Validation: Share synthetic protocols with independent labs. Compare 1H^{1}\text{H}-NMR and HRMS data to confirm reproducibility .

Q. How can steric effects of the pentyloxy group impact crystallinity?

Methodological Answer:

  • Crystallography Screening: Test solvents (e.g., methanol, DMF) to grow single crystals. Analyze packing diagrams to assess van der Waals interactions between pentyloxy chains .
  • Thermal Analysis: Perform DSC to correlate melting points with lattice stability. Higher crystallinity often correlates with sharper DSC endotherms .

Safety and Handling

Q. What precautions are necessary when handling reactive intermediates?

Methodological Answer:

  • Acryloyl Chloride Handling: Use under inert atmosphere (N2_2) in a fume hood. Quench excess reagent with ice-cold sodium bicarbonate .
  • Waste Disposal: Neutralize acidic/byproduct streams with 1 M NaOH before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.